6-Cyanospiro[3.3]heptane-2-carboxylic acid
Overview
Description
6-Cyanospiro[3.3]heptane-2-carboxylic acid is a chemical compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol It is characterized by a spirocyclic structure, which includes a cyano group and a carboxylic acid group
Preparation Methods
The synthesis of 6-Cyanospiro[3.3]heptane-2-carboxylic acid typically involves the construction of the spirocyclic scaffold through ring closure reactions. One common method involves the use of 1,3-bis-electrophiles and 1,1-bis-nucleophiles to form the four-membered rings . The reaction conditions often include the use of specific solvents and catalysts to facilitate the ring closure and ensure the desired product is obtained with high purity.
Industrial production methods for this compound may involve bulk manufacturing processes that optimize yield and purity. These methods often include the use of advanced synthesis techniques and purification processes to ensure the compound meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
6-Cyanospiro[3.3]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Cyanospiro[3.3]heptane-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in the study of biological systems and the development of new biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Cyanospiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano and carboxylic acid groups can form interactions with various biological molecules, influencing their activity and function. These interactions can modulate biochemical pathways and lead to specific biological effects .
Comparison with Similar Compounds
6-Cyanospiro[3.3]heptane-2-carboxylic acid can be compared with other spirocyclic compounds, such as:
2-Azaspiro[3.3]heptane-6-carboxylic acid: This compound has a similar spirocyclic structure but includes an azaspiro moiety.
2-Oxa-1-azaspiro[3.3]heptane: This compound features an oxa-azaspiro structure, which differs from the cyano group in this compound.
The uniqueness of 6-Cyanospiro[3
Properties
IUPAC Name |
6-cyanospiro[3.3]heptane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-5-6-1-9(2-6)3-7(4-9)8(11)12/h6-7H,1-4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUDROSLTSCLAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(C2)C(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28114-89-8 | |
Record name | 6-cyanospiro[3.3]heptane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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